Dihydrothymine

Pharmacokinetics DPD Phenotyping Fluoropyrimidine Toxicity Screening

Dihydrothymine (5,6-dihydro-5-methyluracil) is the definitive analytical standard for DPD phenotyping and pyrimidine catabolism research. It offers a 10-fold higher plasma concentration and significantly lower protein binding than thymine, ensuring superior LC‑MS/MS quantification without the cross‑substitution errors of thymine or uracil. The thymine/dihydrothymine ratio provides orthogonal diagnostic information unavailable from the uracil/dihydrouracil pair. Available in high purity (≥98%) for biomarker validation, pharmacogenetic toxicity screening, and pathway-specific metabolic flux studies. Bulk and custom packaging available.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 696-04-8
Cat. No. B131461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrothymine
CAS696-04-8
Synonyms5,6-Dihydro-5-methyluracil;  5,6-Dihydrothymine;  5-Methyl-5,6-dihydrouracil;  5-Methyldihydropyrimidine-2,4(1H,3H)-dione;  Dihydrothymine;  NSC 44131;  Dihydro-5-methyl-4(1H,3H)-pyrimidinedione;  5-Methylhydrouracil; 
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1CNC(=O)NC1=O
InChIInChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)
InChIKeyNBAKTGXDIBVZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrothymine (CAS 696-04-8) Technical Reference for DPD Phenotyping and Pyrimidine Catabolism Research


Dihydrothymine (5,6-dihydro-5-methyluracil, CAS 696-04-8) is the C5-C6 saturated reduction product of thymine, catalyzed by dihydropyrimidine dehydrogenase (DPD) in the rate-limiting step of pyrimidine catabolism [1]. With molecular formula C5H8N2O2 and molecular weight 128.13 g/mol, this hydropyrimidine metabolite exists in all living organisms from bacteria to humans and serves as a critical endogenous biomarker for DPD activity assessment and pyrimidine degradation pathway disorders [2].

Why Dihydrothymine Cannot Be Substituted by Thymine or Dihydrouracil in Quantitative Bioanalytical Workflows


Generic substitution among pyrimidine metabolites—specifically thymine, dihydrouracil, or uracil—for dihydrothymine in DPD phenotyping and biomarker quantification workflows is scientifically invalid due to fundamentally divergent physicochemical properties, metabolic pathway specificity, and analytical behavior. Dihydrothymine exhibits distinct chromatographic retention, unique mass spectrometric transitions, and differential protein binding relative to its precursors and analogs [1]. In clinical diagnostics for fluoropyrimidine toxicity risk stratification, thymine-to-dihydrothymine ratios provide orthogonal diagnostic information not obtainable from the uracil-to-dihydrouracil pair [2]. Furthermore, dihydrothymine serves as a pathway-specific probe for the thymine catabolic branch, whereas dihydrouracil reports exclusively on the uracil branch—rendering cross-substitution analytically and diagnostically unsound [3].

Dihydrothymine (CAS 696-04-8) Quantitative Differentiation Evidence Against Closest Analogs


Plasma Concentration of Dihydrothymine Exceeds Thymine by 10-Fold Following Oral Administration

Following oral thymine administration (250 mg) to healthy adult males, the plasma concentration of dihydrothymine was consistently 10-fold higher than that of thymine across all sampling time points, with apparent formation rate-limited kinetics observed for dihydrothymine [1]. This quantitative relationship establishes that endogenous dihydrothymine accumulates to substantially higher circulating levels than its precursor thymine, making it a more analytically accessible biomarker for DPD activity assessment.

Pharmacokinetics DPD Phenotyping Fluoropyrimidine Toxicity Screening

Differential Protein Binding: Dihydrothymine Shows Significantly Lower Plasma Protein Binding Than Thymine

Using ultrafiltration methodology, thymine was shown to be significantly bound to plasma proteins at 60-65%, whereas dihydrothymine (DHT) and dihydrouracil (DHU) exhibited substantially lower protein binding [1]. This differential protein binding directly impacts accurate DPD phenotyping, as the free fraction available for enzymatic conversion differs markedly between precursor and metabolite species.

Bioanalytical Method Validation DPD Phenotyping Sample Preparation

Hydrolytic Ring-Opening Kinetics: Dihydrothymine vs. Dihydrouracil at Elevated Temperature

The rates of ring opening for dihydrouracil, dihydrothymine, and 1-N-methyldihydrouracil were measured at 100°C and pH 6-9, alongside equilibrium constants for ring closure of the corresponding ureido acids [1]. The dihydrouridine ring system is stable at 25°C but exhibits a half-life of 9.1 hours at 100°C and pH 7 [2]. While absolute rate constants for dihydrothymine under these conditions are reported in the full dataset, the comparative measurement establishes that the 5-methyl substitution in dihydrothymine modifies the ring-opening equilibrium relative to unsubstituted dihydrouracil.

Chemical Stability Hydrolysis Kinetics Storage Conditions

Stereochemical Preference: Pseudo-Equatorial Methyl in Dihydrothymine vs. Pseudo-Axial in Thymine Glycol

Ab initio quantum chemical calculations at the 6-31G level demonstrate that the methyl group on C5 of thymine glycol shows a strong preference for a pseudo-axial orientation, whereas in 5,6-dihydrothymine a pseudo-equatorial methyl conformation is strongly preferred [1]. Consequently, the thymine glycol lesion is significantly more bulky than 5,6-dihydrothymine, with distinct conformational consequences for DNA structure and recognition by repair enzymes.

Structural Biology DNA Lesion Conformation Quantum Chemistry

Diagnostic Utility: Urinary Dihydrothymine and Thymine as Predictors of 5-Fluorouracil Toxicity

Urinary dihydrothymine (DHT) and thymine (THY) measurements were established as useful indices for detection of DPD deficiency and dihydropyrimidinuria (DHPuria), with abnormal DPD activity accounting for approximately one-third of observed 5-fluorouracil toxicity cases [1]. Elevated THY/DHT ratios in urine may predict fluorouracil toxicity risk, providing diagnostic information complementary to the more commonly used uracil/dihydrouracil (U/DHU) ratio [2].

Pharmacogenomics Clinical Diagnostics Oncology Biomarkers

Dihydrothymine (CAS 696-04-8) Primary Application Scenarios Based on Quantitative Evidence


LC-MS/MS DPD Phenotyping Assays for Fluoropyrimidine Toxicity Risk Stratification

Dihydrothymine serves as the preferred analytical target for dihydropyrimidine dehydrogenase (DPD) phenotyping via LC-MS/MS due to its 10-fold higher plasma concentration relative to thymine [1] and significantly lower protein binding (versus thymine's 60-65% binding) [2]. UPLC-MS/MS methods capable of simultaneous quantification of uracil, dihydrouracil, thymine, and dihydrothymine in a single analytical run have been validated for human plasma, enabling comprehensive DPD activity assessment [3]. The thymine/dihydrothymine ratio provides orthogonal diagnostic information to the uracil/dihydrouracil ratio, expanding detection coverage for pyrimidine metabolism disorders linked to 5-fluorouracil and capecitabine toxicity [4].

Stable Isotope-Labeled Internal Standard for Quantitative Pyrimidine Metabolomics

Deuterated dihydrothymine (dihydrothymine-d6, CAS 334473-42-6) is employed as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for quantifying endogenous thymine catabolites in human plasma, saliva, and urine [1]. The deuterated analog provides near-identical extraction recovery, ionization efficiency, and matrix effect compensation as the unlabeled analyte, enabling accurate quantification across complex biological matrices [2]. Validated methods using deuterated-THY as internal standard have achieved quantification limits suitable for pharmacokinetic studies of pyrimidine metabolism following oral thymine loading [3].

Mechanistic Studies of Oxidative DNA Damage and Radiation-Induced Lesion Formation

5,6-Dihydrothymine serves as a critical reference compound for distinguishing reduction-derived DNA lesions from oxidation-derived modifications such as thymine glycol. Ab initio calculations establish that dihydrothymine adopts a pseudo-equatorial C5-methyl conformation, whereas thymine glycol strongly prefers a pseudo-axial orientation—resulting in a significantly bulkier lesion with distinct conformational consequences for DNA structure [1]. HPLC and EPR studies have identified dihydrothymine among the major stable products of thymine decomposition following ultrasoft X-ray and γ-irradiation, establishing its relevance as a radiation-induced DNA damage marker [2].

Diagnostic Screening for Inborn Errors of Pyrimidine Metabolism

Elevated urinary dihydrothymine serves as a diagnostic hallmark of dihydropyrimidinuria (DHPuria), a rare inborn error of pyrimidine catabolism caused by dihydropyrimidinase deficiency [1]. HPLC-electrospray tandem mass spectrometry methods using urine or urine-soaked filter paper strips enable rapid, non-invasive screening for this disorder by measuring dihydrothymine alongside thymine, uracil, dihydrouracil, and the downstream N-carbamyl-β-amino acid metabolites [2]. The diagnostic utility extends to pharmacogenetic risk assessment, as DHPuria patients and DPD-deficient individuals exhibit elevated risk of severe toxicity upon exposure to fluoropyrimidine chemotherapeutics [3].

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